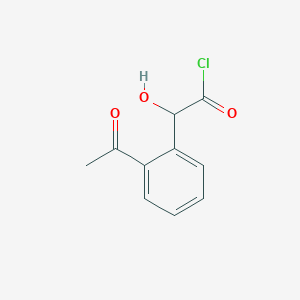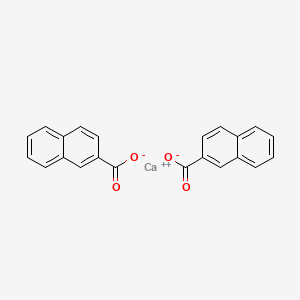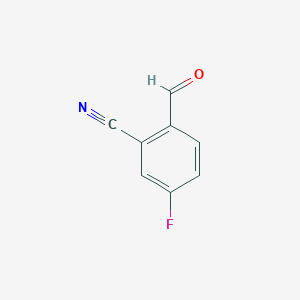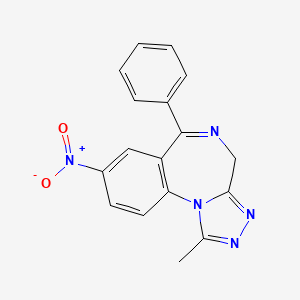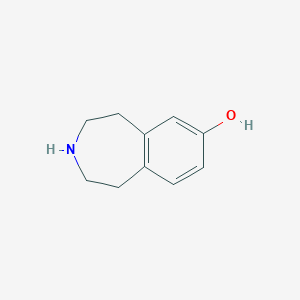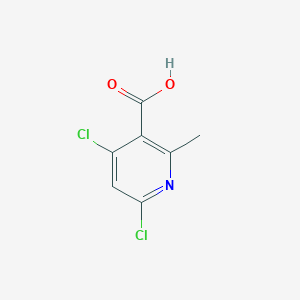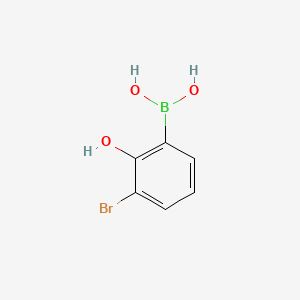
3-溴-2-羟基苯硼酸
描述
3-Bromo-2-hydroxyphenyl boronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It has an average mass of 216.825 Da and a monoisotopic mass of 215.959335 Da .
Synthesis Analysis
The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be achieved from Trimethyl borate and 2,6-Dibromophenol .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxyphenyl boronic acid consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 bromine atom, and 3 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 340.0±52.0 °C at 760 mmHg, and a flash point of 159.4±30.7 °C .Chemical Reactions Analysis
3-Bromo-2-hydroxyphenyl boronic acid is involved in various organic reactions. It is used in Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 117.4±5.0 cm3 . It also has a polarizability of 16.9±0.5 10-24 cm3 and a surface tension of 68.7±5.0 dyne/cm .科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application: The boronic acid is combined with a palladium catalyst and an organohalide in a suitable solvent. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination to form the new carbon–carbon bond .
- Results or Outcomes: The reaction conditions are mild and functional group tolerant, making this method widely applicable in organic synthesis .
Catalyst for Regioselective Activation
- Scientific Field: Organic Chemistry
- Application Summary: Borinic acid derivatives, such as “3-Bromo-2-hydroxyphenyl boronic acid”, have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Methods of Application: The specific methods of application can vary depending on the substrates used. Generally, the borinic acid derivative is used to selectively activate certain functional groups in the presence of others .
- Results or Outcomes: The use of these catalysts allows for selective reactions to occur, increasing the efficiency and selectivity of organic transformations .
Organic Electronics
- Scientific Field: Material Science
- Application Summary: Derivatives of “3-Bromo-2-hydroxyphenyl boronic acid” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Methods of Application: The specific methods of application can vary depending on the device being manufactured. Generally, the boronic acid derivative is incorporated into the active layer of the device.
- Results or Outcomes: The incorporation of these compounds can improve the performance of organic electronic devices.
Molecular Recognition
- Scientific Field: Chemical Biology
- Application Summary: The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
- Methods of Application: The boronic acid derivative is used to selectively bind to certain target molecules, allowing for specific detection or delivery.
- Results or Outcomes: The use of these compounds allows for selective and sensitive detection of target molecules, as well as targeted delivery of therapeutic agents.
Gold Salt Catalyzed Homocoupling
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in gold salt catalyzed homocoupling reactions .
- Methods of Application: The boronic acid is combined with a gold salt catalyst to facilitate the homocoupling reaction .
- Results or Outcomes: This method allows for the efficient formation of biaryl compounds .
1,4-Addition Reactions with α,β-Unsaturated Ketones
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in 1,4-addition reactions with α,β-unsaturated ketones .
- Methods of Application: The boronic acid is combined with an α,β-unsaturated ketone to facilitate the 1,4-addition reaction .
- Results or Outcomes: This method allows for the efficient formation of β-hydroxy ketones .
Oxidative Cross Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used in oxidative cross coupling reactions .
- Methods of Application: The boronic acid is combined with a suitable catalyst and another organic compound to facilitate the cross coupling reaction .
- Results or Outcomes: This method allows for the efficient formation of new carbon-carbon bonds .
Enantioselective Addition Reactions
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in enantioselective addition reactions .
- Methods of Application: The boronic acid is combined with a chiral catalyst and an unsaturated compound to facilitate the enantioselective addition reaction .
- Results or Outcomes: This method allows for the efficient formation of enantioenriched products .
C-H Functionalization of Quinones
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the C-H functionalization of quinones .
- Methods of Application: The boronic acid is combined with a quinone and a suitable catalyst to facilitate the C-H functionalization .
- Results or Outcomes: This method allows for the efficient functionalization of quinones .
Synthesis of Anthranilamide-Protected Arylboronic Acids
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Methods of Application: The boronic acid is combined with an anthranilamide and a palladium catalyst to facilitate the Suzuki-Miyaura coupling .
- Results or Outcomes: This method allows for the efficient synthesis of anthranilamide-protected arylboronic acids .
Hydrothermal Polymerization
- Scientific Field: Material Science
- Application Summary: Derivatives of “3-Bromo-2-hydroxyphenyl boronic acid” may be useful in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
- Methods of Application: The boronic acid derivative is combined with formaldehyde and ammonia under hydrothermal conditions to facilitate the polymerization .
- Results or Outcomes: The incorporation of these compounds can improve the performance of polymer materials .
Total Synthesis of δ-®-Coniceine and Indolizidine 209B
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the total synthesis of δ-®-coniceine and indolizidine 209B .
- Methods of Application: The boronic acid is combined with other organic compounds under suitable reaction conditions to facilitate the total synthesis .
- Results or Outcomes: This method allows for the efficient synthesis of complex natural products .
Oxidative Cross Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used in oxidative cross coupling reactions .
- Methods of Application: The boronic acid is combined with a suitable catalyst and another organic compound to facilitate the cross coupling reaction .
- Results or Outcomes: This method allows for the efficient formation of new carbon-carbon bonds .
Gold Salt Catalyzed Homocoupling
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in gold salt catalyzed homocoupling reactions .
- Methods of Application: The boronic acid is combined with a gold salt catalyst to facilitate the homocoupling reaction .
- Results or Outcomes: This method allows for the efficient formation of biaryl compounds .
1,4-Addition Reactions with α,β-Unsaturated Ketones
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in 1,4-addition reactions with α,β-unsaturated ketones .
- Methods of Application: The boronic acid is combined with an α,β-unsaturated ketone to facilitate the 1,4-addition reaction .
- Results or Outcomes: This method allows for the efficient formation of β-hydroxy ketones .
Enantioselective Addition Reactions
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in enantioselective addition reactions .
- Methods of Application: The boronic acid is combined with a chiral catalyst and an unsaturated compound to facilitate the enantioselective addition reaction .
- Results or Outcomes: This method allows for the efficient formation of enantioenriched products .
Suzuki-Miyaura Coupling for Synthesis of Anthranilamide-Protected Arylboronic Acids
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Methods of Application: The boronic acid is combined with an anthranilamide and a palladium catalyst to facilitate the Suzuki-Miyaura coupling .
- Results or Outcomes: This method allows for the efficient synthesis of anthranilamide-protected arylboronic acids .
C-H Functionalization of Quinones
- Scientific Field: Organic Chemistry
- Application Summary: “3-Bromo-2-hydroxyphenyl boronic acid” can be used in the C-H functionalization of quinones .
- Methods of Application: The boronic acid is combined with a quinone and a suitable catalyst to facilitate the C-H functionalization .
- Results or Outcomes: This method allows for the efficient functionalization of quinones .
安全和危害
未来方向
While specific future directions for 3-Bromo-2-hydroxyphenyl boronic acid are not mentioned in the retrieved sources, boronic acids in general are widely used in organic synthesis and medicinal chemistry. They are key components in Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds. This suggests that 3-Bromo-2-hydroxyphenyl boronic acid will continue to be a valuable reagent in various chemical reactions .
属性
IUPAC Name |
(3-bromo-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLYOUMVYALAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620053 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxyphenyl boronic acid | |
CAS RN |
89488-24-4 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



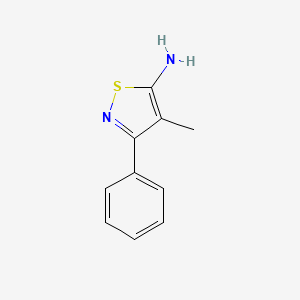
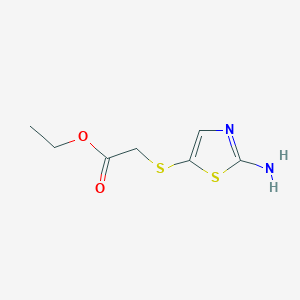
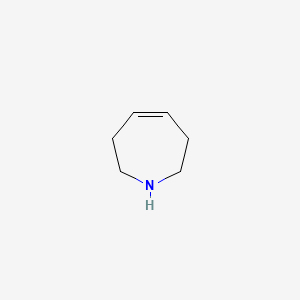
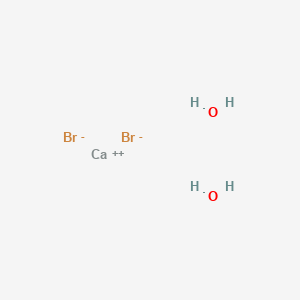
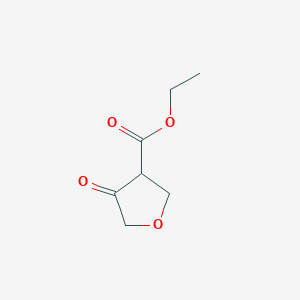
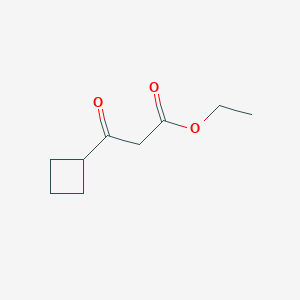
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)
